molecular formula C7H18NO2PS B1202298 Medemo CAS No. 20820-80-8

Medemo

Cat. No.: B1202298
CAS No.: 20820-80-8
M. Wt: 211.26 g/mol
InChI Key: PKDYQTANBZBIRM-UHFFFAOYSA-N
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Description

Medemo (O-ethyl-S-(dimethylaminoethyl)methylphosphonothioate) is an organophosphorus compound classified among chemical warfare agents (CWAs). It shares structural similarities with other nerve agents, such as VX and Edemo, characterized by a phosphonothioate backbone with variable alkylaminoethyl substituents . Synthesized in VOZ Zemianské Kostolany, Slovakia, this compound has a reported assay purity of 24%, determined via potentiometric argentometric titration of thiols using a sulfide ion-selective electrode .

Properties

CAS No.

20820-80-8

Molecular Formula

C7H18NO2PS

Molecular Weight

211.26 g/mol

IUPAC Name

2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C7H18NO2PS/c1-5-10-11(4,9)12-7-6-8(2)3/h5-7H2,1-4H3

InChI Key

PKDYQTANBZBIRM-UHFFFAOYSA-N

SMILES

CCOP(=O)(C)SCCN(C)C

Canonical SMILES

CCOP(=O)(C)SCCN(C)C

Related CAS

2641-09-0 (oxalate [1:1] salt)

Synonyms

EDMM
methylethoxy(2-dimethylaminoethylthio)phosphine oxide
methylthiophosphorous acid O-ethyl S-2-dimethylamianoethyl ester
O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate
O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate oxalate (1:1) salt

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Variations: this compound, Edemo, and VX share a phosphonothioate core but differ in alkylaminoethyl substituents:

  • This compound: Dimethylaminoethyl group.
  • Edemo: Diethylaminoethyl group.
  • VX: Diisopropylaminoethyl group. Bulkier substituents (e.g., VX’s diisopropyl group) may enhance stability, contributing to higher assay purity (69% vs. This compound’s 24%) .

Analytical Methods: this compound, Edemo, and VX utilize argentometric titration for thiol quantification, whereas fluoridated agents (sarin, soman) employ lanthanometric titration. Tabun’s cyanide group is measured via argentometric titration with a silver electrode .

  • Synthetic challenges in stabilizing the dimethylaminoethyl group.
  • Increased susceptibility to degradation or byproduct formation.

Functional and Operational Implications

  • Toxicity and Mechanism: While specific toxicity data for this compound are unavailable, its structural class (organophosphorus nerve agents) typically inhibits acetylcholinesterase, leading to neuromuscular paralysis .
  • Environmental Persistence: Phosphonothioates like this compound are generally less volatile but more persistent in soil compared to fluoridated agents (e.g., sarin) .
  • Detection Challenges : Thiol-based titration for this compound requires precise sulfide ion-selective electrodes, whereas fluoridated agents are detected via fluoride-specific methods .

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